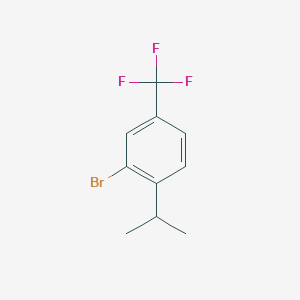
2-Bromo-1-isopropyl-4-(trifluoromethyl)benzene
Cat. No. B8470096
M. Wt: 267.08 g/mol
InChI Key: KXNKNLIYFMFMSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05877191
Procedure details


Using the general conditions described by H. Eguchi, H. Kawaguchi, S. Yoshinaga, A. Nishida, T. Nishiguchi, and S. Fujisaki (Bull. Chem. Soc. Jpn.., 1994, 67, 1918-1921), 1,3-dibromo-5,5-dimethylhydantoin (454 mg, 3.18 mmol) was added in one portion to a solution of 4-isopropyl-1-(trifluoromethyl)benzene (500 mg, 2.65 mmol) and trifluoromethanesulfonic acid (0.281 mL, 3.18 mmol) in dichloromethane (5.0 mL). The mixture was stirred in the dark at RT for 3 h. Saturated aqueous sodium bisulfite was added to the reaction mixture until the brown organic layer was decolorized. The mixture was neutralized by the addition saturated aqueous sodium bicarbonate solution (100 mL). The organic layer was separated, dried over sodium sulfate, and evaporated. The crude material was filtered through a column packed with silica gel and eluted with hexane to isolate a mixture containing the title compound.






Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1]N1C(C)(C)C(=O)N(Br)C1=O.[CH:12]([C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1)([CH3:14])[CH3:13].FC(F)(F)S(O)(=O)=O.S(=O)(O)[O-].[Na+].C(=O)(O)[O-].[Na+]>ClCCl>[Br:1][C:20]1[CH:19]=[C:18]([C:21]([F:22])([F:23])[F:24])[CH:17]=[CH:16][C:15]=1[CH:12]([CH3:14])[CH3:13] |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
454 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(=O)N(C(=O)C1(C)C)Br
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.281 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in the dark at RT for 3 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude material was filtered through a column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to isolate a mixture
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
